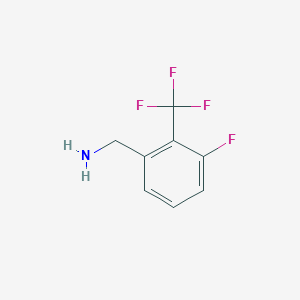

3-Fluoro-2-(trifluoromethyl)benzylamine

Descripción general

Descripción

3-Fluoro-2-(trifluoromethyl)benzylamine: is an organic compound with the molecular formula C8H7F4N It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the third position and a trifluoromethyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethyl)benzylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and trifluoromethylamine.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 3-fluorobenzaldehyde with trifluoromethylamine under controlled conditions.

Reduction: The intermediate is then subjected to reduction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride, to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques and the use of catalytic systems to enhance reaction rates and yields.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-2-(trifluoromethyl)benzylamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

Oxidation: Imines, nitriles.

Reduction: Various amine derivatives.

Substitution: Functionalized benzylamine derivatives.

Aplicaciones Científicas De Investigación

3-Fluoro-2-(trifluoromethyl)benzylamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

Materials Science: The compound is utilized in the design of novel materials with unique electronic and optical properties.

Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor-ligand interactions.

Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

3-(Trifluoromethyl)benzylamine: Similar structure but lacks the fluorine atom at the third position.

4-(Trifluoromethyl)benzylamine: The trifluoromethyl group is positioned at the fourth position instead of the second.

2-Fluoro-5-(trifluoromethyl)benzylamine: The fluorine and trifluoromethyl groups are positioned differently on the benzene ring.

Uniqueness

3-Fluoro-2-(trifluoromethyl)benzylamine is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Actividad Biológica

3-Fluoro-2-(trifluoromethyl)benzylamine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties, which include a fluorine atom and a trifluoromethyl group attached to a benzylamine framework. These modifications enhance its lipophilicity and metabolic stability, making it a promising candidate for various biological applications. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F4N, with a molecular weight of approximately 215.16 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound can act as both a substrate and an inhibitor for specific enzymes. It has been shown to inhibit enzymes sensitive to fluorinated compounds, thereby altering biochemical pathways critical for cellular function.

- Cell Signaling Modulation : It modulates the activity of signaling proteins such as kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

- Cytotoxicity : Studies indicate that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation by targeting specific cellular pathways involved in cancer progression .

- Antimicrobial Properties : Similar compounds have shown antimicrobial properties against fungi and Gram-positive bacteria, suggesting that this compound may also possess such activities.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological implications of this compound:

- Cancer Cell Proliferation : A study investigated the compound's effect on breast cancer cells, revealing that it inhibited proliferation by modulating key signaling pathways associated with cell cycle regulation .

- Enzyme Targeting : Another research focused on the inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis, where similar compounds demonstrated significant bactericidal activity when combined with other inhibitors .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. This enhances its potential as a drug candidate in therapeutic applications.

Propiedades

IUPAC Name |

[3-fluoro-2-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMQAQHIEMIVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246501 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771581-62-5 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.